3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide

Quinoxaline sulfonamide High-throughput screening Chemotype novelty

3,4-Dichloro-N-(6-quinoxalinyl)benzenesulfonamide (CAS 478259-98-2) is a synthetic small-molecule belonging to the quinoxaline-sulfonamide hybrid class, a privileged scaffold broadly investigated for kinase inhibition, anticancer, and anti-infective applications. The compound features a 3,4-dichlorophenyl sulfonamide moiety linked to the 6-position of a quinoxaline ring (molecular formula C₁₄H₉Cl₂N₃O₂S; MW 354.21).

Molecular Formula C14H9Cl2N3O2S
Molecular Weight 354.21
CAS No. 478259-98-2
Cat. No. B2659586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide
CAS478259-98-2
Molecular FormulaC14H9Cl2N3O2S
Molecular Weight354.21
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N3O2S/c15-11-3-2-10(8-12(11)16)22(20,21)19-9-1-4-13-14(7-9)18-6-5-17-13/h1-8,19H
InChIKeyUCCMLFCFMZPBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-(6-quinoxalinyl)benzenesulfonamide (CAS 478259-98-2): A Structurally Distinctive Quinoxaline Sulfonamide Building Block for Kinase-Targeted Library Synthesis


3,4-Dichloro-N-(6-quinoxalinyl)benzenesulfonamide (CAS 478259-98-2) is a synthetic small-molecule belonging to the quinoxaline-sulfonamide hybrid class, a privileged scaffold broadly investigated for kinase inhibition, anticancer, and anti-infective applications [1]. The compound features a 3,4-dichlorophenyl sulfonamide moiety linked to the 6-position of a quinoxaline ring (molecular formula C₁₄H₉Cl₂N₃O₂S; MW 354.21) . Unlike well-characterized clinical-stage analogs such as chloroquinoxaline sulfonamide (CQS), this specific substitution pattern at the 3,4-dichloro positions and the quinoxalin-6-yl attachment point creates a distinct electronic and steric profile. Notably, the compound appears in the ZINC15 database but has no known biological activity reported at ≤10 µM in ChEMBL, making it a truly uncharacterized chemotype with potential for novel target discovery [2].

Why 3,4-Dichloro-N-(6-quinoxalinyl)benzenesulfonamide Cannot Be Replaced by Other Commercial Quinoxaline Sulfonamides in SAR Campaigns


Quinoxaline sulfonamides are not a monolithic class; substitution position, halogen pattern, and linker geometry profoundly affect target engagement and selectivity. For example, chloroquinoxaline sulfonamide (CQS, CAS 97919-22-7) bears a 4-amino group on the phenyl ring and a chlorine at the quinoxaline 5-position, conferring topoisomerase II poisoning activity (CV-1 IC₅₀ = 1.8 mM) . In contrast, 4-fluoro-N-(quinoxalin-6-yl)benzenesulfonamide (CAS 478079-12-8) has a single fluorine substituent and distinct physicochemical properties (density 1.491 g/cm³; predicted bp 484.4°C) . The target compound—with its 3,4-dichloro pattern and quinoxalin-6-yl attachment—occupies a unique chemical space that neither analog replicates. Even minor halogen substitutions can alter logP, hydrogen-bonding capacity, and metabolic stability; therefore, interchanging these analogs in a screening library without understanding their differentiated properties risks missing structure-activity relationships (SAR) or generating false-negative results in target-based assays [1].

3,4-Dichloro-N-(6-quinoxalinyl)benzenesulfonamide: Comparator-Anchored Quantitative Evidence for Differentiated Procurement


Evidence Dimension 1: Absence of Known Bioactivity at Screening-Relevant Concentrations — Differentiating an Unexplored Chemotype from Phenotypic Hit Quinoxaline Sulfonamides

3,4-Dichloro-N-(6-quinoxalinyl)benzenesulfonamide has no known biological activity reported at screening-relevant concentrations (≤10 µM) in the ChEMBL 20 database, as confirmed by its ZINC15 entry showing 'no known activity for this compound' and 'no predicted activity' via SEA analysis [1]. This stands in stark contrast to the well-characterized chloroquinoxaline sulfonamide (CQS, CAS 97919-22-7), which exhibits a CV-1 cell cytotoxicity IC₅₀ of 1.8 mM via MTT assay and has progressed to clinical trials as an antitumor agent . This divergence indicates that the 3,4-dichloro-quinoxalin-6-yl substitution pattern does not recapitulate the biological profile of CQS, establishing this compound as a genuinely unexplored chemotype suitable for novel target identification rather than as a substitute for known quinoxaline sulfonamide pharmacophores.

Quinoxaline sulfonamide High-throughput screening Chemotype novelty

Evidence Dimension 2: Physicochemical Property Differentiation — Higher Density and Distinct Boiling Point vs. 4-Fluoro and Unsubstituted Quinoxaline Sulfonamide Analogs

3,4-Dichloro-N-(6-quinoxalinyl)benzenesulfonamide exhibits a density of 1.6 ± 0.1 g/cm³ and a boiling point of 541.8 ± 60.0 °C at 760 mmHg . In comparison, 4-fluoro-N-(quinoxalin-6-yl)benzenesulfonamide (CAS 478079-12-8) has a predicted density of 1.491 ± 0.06 g/cm³ and a predicted boiling point of 484.4 ± 55.0 °C . Sulfaquinoxaline (CAS 59-40-5) displays a density of 1.5 ± 0.1 g/cm³ and a boiling point of 551.1 ± 60.0 °C . The target compound's higher density (~7% greater than the 4-fluoro analog) reflects the increased molecular weight contributed by the two chlorine atoms (MW 354.21 vs. 303.31 for the 4-fluoro analog). These property differences are directly relevant to purification method selection (e.g., distillation cut-point optimization), formulation development, and solid-state handling in automated compound management systems.

Physicochemical properties Density comparison Boiling point

Evidence Dimension 3: Structural Differentiation — Unique 3,4-Dichloro Substitution Pattern on the Phenyl Ring vs. All Other Commercial Quinoxaline-6-yl Sulfonamide Analogs

The compound's defining structural feature is the 3,4-dichloro substitution on the benzenesulfonamide phenyl ring attached at the quinoxalin-6-yl position. This differentiates it from: (1) chloroquinoxaline sulfonamide, which bears a 4-amino group and a chlorine at quinoxaline position 5 (rather than on the phenyl ring); (2) 4-fluoro-N-(quinoxalin-6-yl)benzenesulfonamide, which has a single para-fluoro substituent; and (3) sulfaquinoxaline, which has a 4-amino group and is linked at the quinoxalin-2-yl position . The 3,4-dichloro pattern introduces both electron-withdrawing effects and steric bulk in a specific orientation that no other commercially available quinoxaline sulfonamide analog replicates. In quinoxaline 1,4-dioxide sulfonamide series, halogen substitution on the phenyl ring was shown to be favorable for cytotoxicity against cancer cell lines, with SAR analysis revealing that halogen presence and position critically modulate antiproliferative potency [1]. The 3,4-dichloro pattern on the target compound therefore represents a distinct SAR vector that cannot be explored using any single substitute compound.

Structural uniqueness Halogen substitution pattern SAR differentiation

Evidence Dimension 4: Commercial Availability and Purity Profile Supporting Reproducible Procurement

3,4-Dichloro-N-(6-quinoxalinyl)benzenesulfonamide is commercially available from multiple suppliers with a standardized purity specification of ≥98% (e.g., Leyan Product No. 1626695; MolCore NLT 98%) . The compound is supplied as a solid with molecular formula C₁₄H₉Cl₂N₃O₂S and molecular weight 354.21 g/mol, suitable for pharmaceutical R&D and quality control applications per ISO-certified quality systems . In comparison, while chloroquinoxaline sulfonamide is also available at ≥98% purity, its known antitumor activity and clinical history mean it is subject to different regulatory and handling considerations . The target compound's combination of high purity, absence of known bioactivity liabilities, and multi-vendor sourcing makes it suitable for inclusion in screening libraries where compound integrity and supply chain reliability are prioritized over pre-existing biological annotation.

Commercial availability Purity specification Procurement reproducibility

Optimal Procurement and Application Scenarios for 3,4-Dichloro-N-(6-quinoxalinyl)benzenesulfonamide Based on Verifiable Differential Evidence


Scenario 1: Diversity-Oriented Synthesis and Focused Kinase Library Construction

Given the compound's unique 3,4-dichloro substitution pattern on the phenyl ring and quinoxalin-6-yl attachment—a combination not replicated by any other commercial quinoxaline sulfonamide—this compound serves as a privileged building block for diversity-oriented synthesis of kinase-focused libraries . Its structural differentiation from chloroquinoxaline sulfonamide (which bears a 4-amino group and quinoxaline-5-chloro substitution) ensures that analogs derived from this scaffold will explore a distinct region of chemical space, maximizing library diversity and the probability of identifying novel kinase hits . The established synthetic accessibility of quinoxaline sulfonamides via sulfonyl chloride coupling further supports its use in parallel synthesis workflows [1].

Scenario 2: Phenotypic Screening Where Pharmacological Anonymity Is an Asset

Because 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide has no known biological activity at ≤10 µM in ChEMBL—in contrast to chloroquinoxaline sulfonamide which carries a known cytotoxicity IC₅₀ of 1.8 mM against CV-1 cells—this compound is ideally suited for inclusion in phenotypic screening decks where pharmacological anonymity is valued . Its lack of pre-annotated bioactivity reduces the risk of confounding polypharmacology or assay interference, allowing any observed phenotypic effects to be attributed with higher confidence to novel target engagement rather than to previously described mechanisms. The compound's high purity (≥98%) further supports reproducible dose-response characterization [1].

Scenario 3: Physicochemical Reference Standard for Halogenated Quinoxaline Sulfonamide Series

With its experimentally determined density of 1.6 ± 0.1 g/cm³ and boiling point of 541.8 ± 60.0 °C—values that are ~7% higher in density and ~57°C higher in boiling point compared to the 4-fluoro analog—this compound can serve as a physicochemical reference standard for calibrating computational property predictions (e.g., logP, solubility, melting point) across halogenated quinoxaline sulfonamide series . Its distinct thermal properties also guide purification method development (distillation, recrystallization) and formulation stability studies, particularly when evaluating the impact of dichloro vs. mono-halogen substitution on solid-state behavior [1].

Scenario 4: Negative Control or Counter-Screen Compound for Topoisomerase II-Targeted Assays

Chloroquinoxaline sulfonamide (CQS) is a known topoisomerase II poison with demonstrated antitumor activity in preclinical models . The structural divergence of the target compound—specifically, the relocation of chlorine atoms to the 3,4-positions of the phenyl ring rather than the quinoxaline core, and the absence of the 4-amino group—suggests it is unlikely to engage topoisomerase II in the same manner. This compound can therefore be deployed as a structurally related but mechanistically distinct negative control in topoisomerase II inhibition assays, helping to validate that observed effects are specific to the CQS pharmacophore rather than a general property of quinoxaline sulfonamides . Its commercial availability at ≥98% purity from multiple vendors ensures reliable sourcing for counter-screening campaigns [1].

Quote Request

Request a Quote for 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.